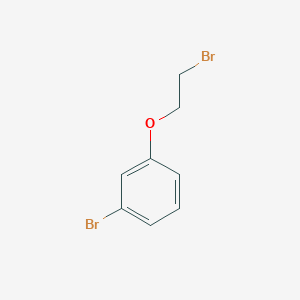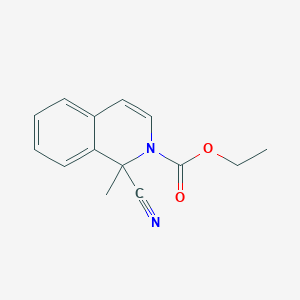
Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate, also known as ethyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that has been employed in a variety of applications, including drug discovery, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate is not fully understood. However, it is thought to act by inhibiting certain enzymes involved in cell growth and proliferation. This leads to the death of cancer cells and the inhibition of tumor growth.
Efectos Bioquímicos Y Fisiológicos
Ethyl 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate in lab experiments is its versatility. The compound can be used in a variety of applications, including drug discovery, organic synthesis, and material science. Additionally, the compound has been shown to have a high degree of selectivity for certain enzymes, making it a promising candidate for the development of targeted therapies.
However, there are also some limitations to the use of Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate in lab experiments. One of the main limitations is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain applications. Additionally, the compound may be difficult to synthesize and purify, which could limit its availability for research purposes.
Direcciones Futuras
There are many potential future directions for research involving Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate. One area of interest is the development of more potent and selective inhibitors of cancer cell growth. Additionally, the compound may have potential applications in the treatment of inflammatory diseases and other conditions. Further research is also needed to fully understand the mechanism of action of the compound and its potential side effects.
Métodos De Síntesis
Ethyl 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylic acid with Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate cyanoacetate in the presence of a base such as sodium hydride. The resulting product can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
Ethyl 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate has been extensively used in scientific research due to its unique chemical properties. It has been employed in drug discovery efforts, particularly in the development of anticancer agents. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
Propiedades
Número CAS |
17954-28-8 |
|---|---|
Nombre del producto |
Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate |
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
ethyl 1-cyano-1-methylisoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-13(17)16-9-8-11-6-4-5-7-12(11)14(16,2)10-15/h4-9H,3H2,1-2H3 |
Clave InChI |
FVDMXAPIRRADMX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CC2=CC=CC=C2C1(C)C#N |
SMILES canónico |
CCOC(=O)N1C=CC2=CC=CC=C2C1(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



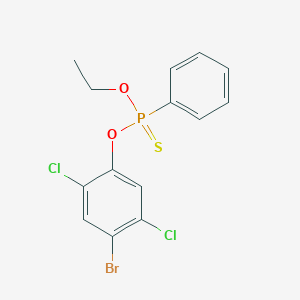
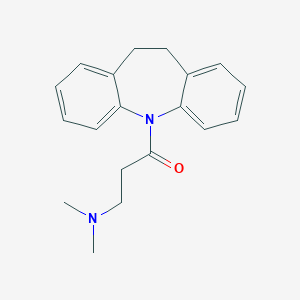
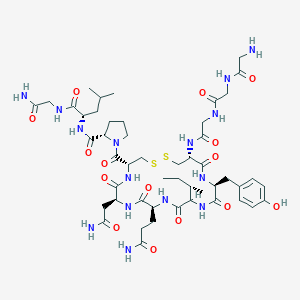
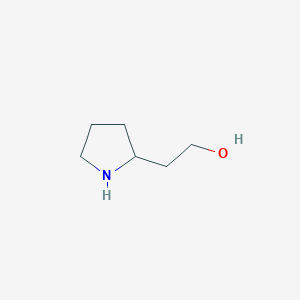
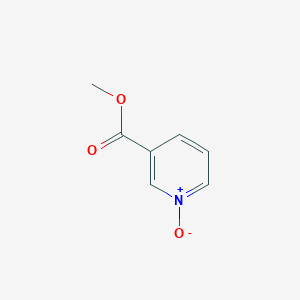
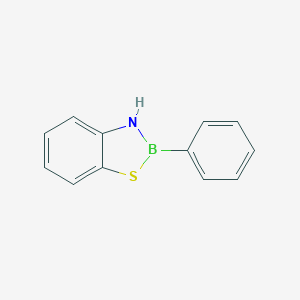
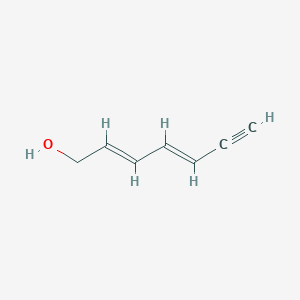
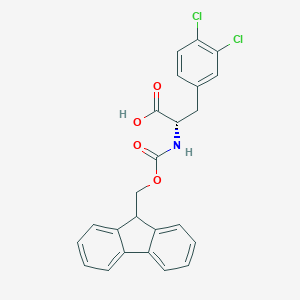
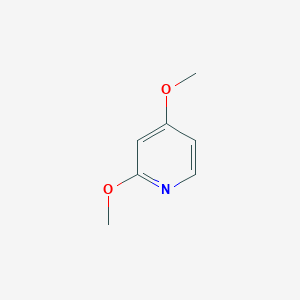
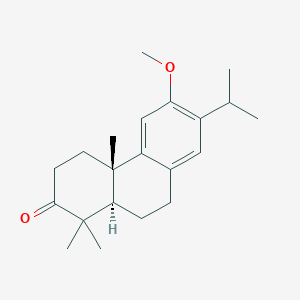
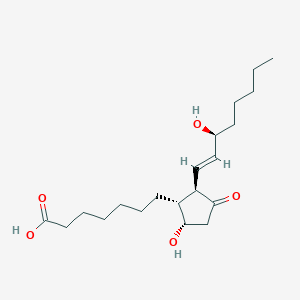
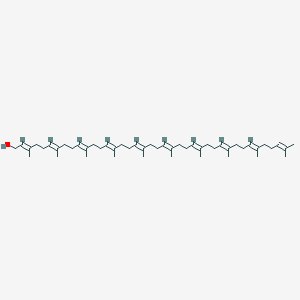
![4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene](/img/structure/B102441.png)
